molecular formula C6H12CoN3O6 B1582125 Carboxymethylazanide;cobalt(3+) CAS No. 14221-43-3

Carboxymethylazanide;cobalt(3+)

Cat. No.: B1582125
CAS No.: 14221-43-3
M. Wt: 281.11 g/mol
InChI Key: GMFZIEJZTJQORB-UHFFFAOYSA-N
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Description

Carboxymethylazanide;cobalt(3+) is a coordination compound where cobalt is in the +3 oxidation state. This compound is of interest due to its unique chemical properties and potential applications in various fields, including catalysis, medicine, and materials science. The presence of carboxymethylazanide as a ligand provides specific coordination environments that can influence the reactivity and stability of the cobalt center.

Preparation Methods

Synthetic Routes and Reaction Conditions: Carboxymethylazanide;cobalt(3+) can be synthesized through various methods, including:

    Ligand Exchange Reactions: This involves the reaction of cobalt(III) salts with carboxymethylazanide ligands under controlled conditions. The reaction typically requires a solvent such as water or ethanol and may be facilitated by heating or stirring.

    Redox Reactions: Cobalt(II) salts can be oxidized to cobalt(III) in the presence of carboxymethylazanide ligands. Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Industrial Production Methods: Industrial production of carboxymethylazanide;cobalt(3+) may involve large-scale ligand exchange reactions in batch reactors. The process would include steps such as:

  • Dissolution of cobalt(III) salts in a suitable solvent.
  • Addition of carboxymethylazanide ligands.
  • Controlled heating and stirring to ensure complete reaction.
  • Purification of the product through crystallization or filtration.

Types of Reactions:

    Oxidation-Reduction Reactions: Carboxymethylazanide;cobalt(3+) can undergo redox reactions where cobalt(III) is reduced to cobalt(II) or oxidized to higher oxidation states.

    Substitution Reactions: The carboxymethylazanide ligand can be replaced by other ligands in the presence of suitable reagents, leading to the formation of new coordination compounds.

    Complexation Reactions: Carboxymethylazanide;cobalt(3+) can form complexes with other metal ions or organic molecules, enhancing its reactivity and stability.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, hydrazine.

    Solvents: Water, ethanol, acetonitrile.

Major Products:

    Cobalt(II) Complexes: Formed through reduction reactions.

    Mixed-Ligand Complexes: Formed through substitution or complexation reactions.

Scientific Research Applications

Carboxymethylazanide;cobalt(3+) has a wide range of applications in scientific research:

    Catalysis: It is used as a catalyst in various organic reactions, including oxidation and polymerization processes.

    Materials Science: It is used in the synthesis of advanced materials, such as magnetic nanoparticles and coordination polymers.

    Electrochemistry: Carboxymethylazanide;cobalt(3+) is studied for its electrochemical properties and potential use in energy storage devices.

Mechanism of Action

The mechanism of action of carboxymethylazanide;cobalt(3+) involves its ability to coordinate with various substrates and facilitate chemical transformations. The cobalt center can undergo redox changes, allowing it to participate in electron transfer reactions. The carboxymethylazanide ligand stabilizes the cobalt center and influences its reactivity by providing a specific coordination environment. Molecular targets include organic molecules and metal ions, with pathways involving ligand exchange, redox reactions, and complexation.

Comparison with Similar Compounds

    Cobalt(III) Acetate: Similar in terms of oxidation state and coordination environment.

    Cobalt(III) Chloride: Another cobalt(III) compound with different ligands.

    Cobalt(III) Oxalate: Features a different organic ligand but similar coordination chemistry.

Uniqueness: Carboxymethylazanide;cobalt(3+) is unique due to the specific properties imparted by the carboxymethylazanide ligand. This ligand provides distinct coordination environments that can enhance the stability and reactivity of the cobalt center, making it suitable for specialized applications in catalysis, medicine, and materials science.

Properties

IUPAC Name

carboxymethylazanide;cobalt(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H4NO2.Co/c3*3-1-2(4)5;/h3*3H,1H2,(H,4,5);/q3*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFZIEJZTJQORB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)[NH-].C(C(=O)O)[NH-].C(C(=O)O)[NH-].[Co+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12CoN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14221-43-3
Record name NSC187646
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187646
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC187635
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187635
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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